ブリラネストラント
概要
説明
GDC-0810は、新規の非ステロイド性経口生物利用可能な選択的エストロゲン受容体分解剤(SERD)です。 リガンド依存性およびリガンド非依存性エストロゲン受容体媒介シグナル伝達の両方を阻害することにより、エストロゲン受容体陽性乳がんの治療に開発されました 。 この化合物は、タモキシフェンに抵抗性のあるものやエストロゲン受容体アルファ変異を持つものを含む、エストロゲン受容体陽性乳がんのさまざまなモデルにおいて有効性を示しました .
科学的研究の応用
GDC-0810 has been extensively studied for its potential in treating estrogen receptor-positive breast cancer . It has shown robust in vitro and in vivo activity against a variety of human breast cancer cell lines and patient-derived xenografts . Additionally, GDC-0810 is being evaluated in Phase II clinical studies in women with estrogen receptor-positive breast cancer . The compound’s ability to degrade estrogen receptor alpha makes it a promising candidate for further research and development in cancer therapy .
作用機序
Safety and Hazards
将来の方向性
Brilanestrant is one of the second-generation nonsteroidal SERDs. It shows promise in treating ESR1-mutated metastatic breast cancers . As clinical data continue to mature on these next-generation endocrine therapies, important questions will emerge related to the optimal sequence of therapeutic options and the genomic and molecular landscape of resistance to these agents .
生化学分析
Biochemical Properties
Brilanestrant interacts with the estrogen receptor alpha (ERα), acting as an antagonist . This interaction involves the binding of Brilanestrant to the ERα, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
Brilanestrant has been found to have significant effects on various types of cells, particularly those involved in ER-positive breast cancer . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the ERα .
Molecular Mechanism
The molecular mechanism of action of Brilanestrant involves its binding to the ERα, leading to changes in gene expression . This binding interaction results in the modulation of enzyme activity, either through inhibition or activation, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brilanestrant have been observed to change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Brilanestrant have been found to vary with different dosages in animal models . These studies have provided valuable information on the threshold effects of Brilanestrant, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Brilanestrant is involved in various metabolic pathways within the cell . It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Brilanestrant is transported and distributed within cells and tissues in a manner that is likely influenced by various transporters and binding proteins . Its localization or accumulation within cells can be affected by these interactions .
Subcellular Localization
The subcellular localization of Brilanestrant can influence its activity or function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
準備方法
GDC-0810は、スプレー乾燥や共沈などのさまざまな方法を使用して調製できます 。これらの方法は、ヒドロキシプロピルメチルセルロースアセテートサクシネートとのGDC-0810の非晶質固体分散体を生成します。 調製方法の選択は、化合物の物理的および化学的安定性、ならびに機械的特性に影響を与える可能性があります .
化学反応の分析
GDC-0810は、酸化、還元、置換などのさまざまな化学反応を受けます 。これらの反応で使用される一般的な試薬には、有機溶媒や触媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学的研究アプリケーション
GDC-0810は、エストロゲン受容体陽性乳がんの治療におけるその可能性について広く研究されてきました 。 さまざまなヒト乳がん細胞株および患者由来異種移植片に対して、強力なインビトロおよびインビボ活性を示しました 。 さらに、GDC-0810は、エストロゲン受容体陽性乳がんの女性を対象とした第II相臨床試験で評価されています 。 エストロゲン受容体アルファを分解する化合物の能力は、がん治療におけるさらなる研究開発のための有望な候補となります .
類似化合物との比較
特性
IUPAC Name |
(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHGPHDEVGCEZ-KJGLQBJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336037 | |
Record name | Brilanestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365888-06-7 | |
Record name | Brilanestrant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0810 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brilanestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRILANESTRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。